![molecular formula C15H22O2 B14250934 Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- CAS No. 398142-42-2](/img/structure/B14250934.png)
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is a chemical compound with a complex structure that includes a phenol group, a hydroxymethyl group, and a dimethylcyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxymethyl derivatives of phenols can be achieved through the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method provides good yields and regiospecificity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the hydroxymethylation of phenols under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for mild oxidation to form aldehydes.
Reduction: Sodium borohydride is used for the reduction of aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
科学研究应用
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- has several scientific research applications:
作用机制
The mechanism of action of Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- involves its interaction with molecular targets through various pathways:
Quinone Methide Intermediate Hypothesis: The compound can form quinone methide intermediates, which are reactive species involved in various chemical reactions.
SN2 Mechanism: Involves the nucleophilic attack of the phenolate ion on the methylol carbon of another molecule.
相似化合物的比较
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the dimethylcyclopentyl group.
4-Hydroxymethylphenol: Similar but with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is unique due to the presence of the dimethylcyclopentyl group, which imparts distinct chemical properties and reactivity compared to other hydroxymethylphenols.
属性
CAS 编号 |
398142-42-2 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methylphenol |
InChI |
InChI=1S/C15H22O2/c1-11-5-6-13(17)12(9-11)15(10-16)8-4-7-14(15,2)3/h5-6,9,16-17H,4,7-8,10H2,1-3H3 |
InChI 键 |
RWRCROWOIGNRGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


germane](/img/structure/B14250853.png)
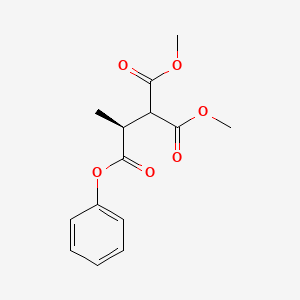
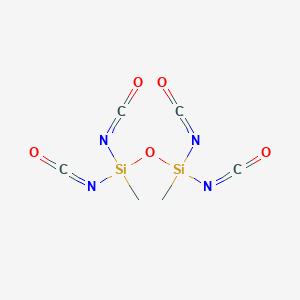
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

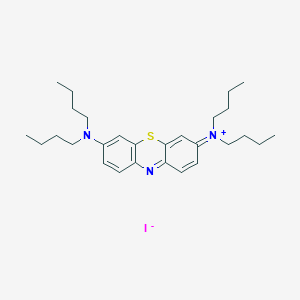
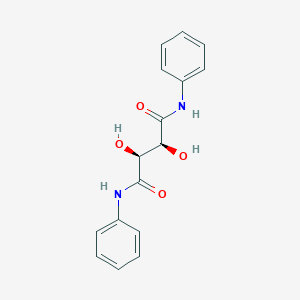
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
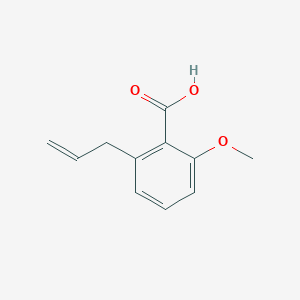
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
